![molecular formula C10H10N2O2 B1313399 2,5-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid CAS No. 81438-50-8](/img/structure/B1313399.png)
2,5-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid
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Overview
Description
Imidazo[1,2-a]pyridine is a fused bicyclic heterocycle recognized for its wide range of applications in medicinal chemistry . The 2,5-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid is a derivative of this class .
Molecular Structure Analysis
The molecular structure of 2,5-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon environments in the molecule .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines can undergo various chemical reactions, including direct functionalization, which is considered an efficient strategy for constructing imidazo[1,2-a]pyridine derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,5-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid can be determined using various techniques. For example, its melting point can be determined experimentally, and its NMR spectra can provide information about its chemical structure .Scientific Research Applications
Antimycobacterial Activity
Imidazo[1,2-a]pyridine analogues have shown promising results in treating tuberculosis (TB). For instance, certain derivatives have demonstrated significant reduction in bacterial load in an acute TB mouse model. This suggests that “2,5-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid” could potentially be explored for its efficacy against TB and other mycobacterial infections .
Anticancer Research
Compounds based on the imidazo[1,2-a]pyridine scaffold have been synthesized and evaluated for their anticancer activity. They have been tested against human cancer cell lines such as HeLa and MCF-7, indicating that “2,5-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid” may also hold potential for development into anticancer agents .
Synthesis of Novel Compounds
Imidazo[1,2-a]pyridine derivatives are used as intermediates in the synthesis of novel compounds with potential biological activity. Multicomponent reactions involving these derivatives can lead to the creation of new molecules that may have various applications in medicinal chemistry .
Future Directions
Mechanism of Action
Target of Action
The primary target of 2,5-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid is Mycobacterium tuberculosis pantothenate synthetase (PS) . PS is an essential enzyme in the biosynthesis of pantothenate, a precursor of coenzyme A, in Mycobacterium tuberculosis. Inhibition of PS can lead to the disruption of several vital metabolic processes in the bacteria, making it a promising target for antituberculosis agents .
Mode of Action
2,5-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid interacts with its target, PS, leading to the inhibition of the enzyme . This interaction disrupts the synthesis of pantothenate, thereby affecting the survival and proliferation of Mycobacterium tuberculosis .
Biochemical Pathways
The compound affects the pantothenate biosynthesis pathway by inhibiting the activity of PS . Pantothenate is a precursor of coenzyme A, which is essential for various metabolic processes, including the synthesis and oxidation of fatty acids, and the oxidation of pyruvate in the citric acid cycle. Therefore, the inhibition of PS can have significant downstream effects on these metabolic pathways .
Result of Action
The inhibition of PS by 2,5-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid leads to a disruption in the biosynthesis of pantothenate . This disruption can result in the impairment of several vital metabolic processes in Mycobacterium tuberculosis, affecting the survival and proliferation of the bacteria .
properties
IUPAC Name |
2,5-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-6-4-3-5-8-11-7(2)9(10(13)14)12(6)8/h3-5H,1-2H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXZWCPOVHFSAC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NC(=C(N12)C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90512061 |
Source
|
Record name | 2,5-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90512061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid | |
CAS RN |
81438-50-8 |
Source
|
Record name | 2,5-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81438-50-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90512061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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